4-Bromo-2-piperazinobenzoic acid

描述

BenchChem offers high-quality 4-Bromo-2-piperazinobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-piperazinobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

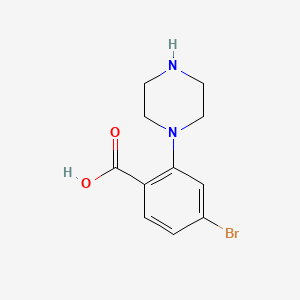

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-8-1-2-9(11(15)16)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEHRRNLZOGASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287502 | |

| Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-25-1 | |

| Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-piperazinobenzoic Acid

This guide provides a comprehensive overview of the synthetic pathways to 4-Bromo-2-piperazinobenzoic acid, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust resource for its preparation.

Introduction

4-Bromo-2-piperazinobenzoic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications. Its structure, featuring a carboxylic acid, a bromine atom, and a piperazine moiety on a benzene ring, provides multiple points for further chemical modification. The efficient and reliable synthesis of this compound is therefore of significant interest. This document will explore the primary synthetic routes, focusing on the underlying mechanisms, experimental protocols, and critical process parameters.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and commonly employed method for the synthesis of 4-Bromo-2-piperazinobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable di-substituted benzene derivative with piperazine.

Rationale for Starting Material Selection

The preferred starting material for this synthesis is 4-Bromo-2-fluorobenzoic acid . The choice of this substrate is dictated by the principles of SNAr reactions. The fluorine atom, being the most electronegative halogen, is an excellent leaving group in this context, particularly when activated by an ortho- or para-directing electron-withdrawing group. In this case, the carboxylic acid group (or its conjugate base under reaction conditions) at the ortho position, and the bromine atom at the para position, activate the carbon atom attached to the fluorine, making it more susceptible to nucleophilic attack by piperazine.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The piperazine, acting as the nucleophile, attacks the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the carboxylate group.

-

Leaving Group Elimination: The intermediate then collapses, expelling the fluoride ion as the leaving group and re-aromatizing the ring to yield the final product, 4-Bromo-2-piperazinobenzoic acid.

Alternative Pathway: Buchwald-Hartwig Amination

An alternative, more versatile approach for the synthesis of 4-Bromo-2-piperazinobenzoic acid is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[1][2][3] While the SNAr reaction with 4-Bromo-2-fluorobenzoic acid is often efficient, the Buchwald-Hartwig amination provides a broader scope, potentially allowing for the use of other 4-bromo-2-halobenzoic acids (e.g., chloro or iodo derivatives) as starting materials.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4]

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (4-bromo-2-halobenzoic acid derivative) in an oxidative addition step to form a Pd(II) species.[4]

-

Amine Coordination and Deprotonation: Piperazine coordinates to the palladium center, and a base is used to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond of 4-Bromo-2-piperazinobenzoic acid and regenerates the Pd(0) catalyst.[4]

Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination, as they promote both the oxidative addition and the reductive elimination steps.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-Bromo-2-piperazinobenzoic acid.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Materials:

| Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluorobenzoic acid | 219.01 | 10.0 g | 0.0457 |

| Piperazine | 86.14 | 19.7 g | 0.229 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - |

| Water | 18.02 | As needed | - |

| Acetic Acid | 60.05 | As needed | - |

Procedure:

-

To a stirred solution of piperazine (5 equivalents) in DMSO, add 4-Bromo-2-fluorobenzoic acid (1 equivalent).

-

Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with acetic acid to a pH of approximately 5-6 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to afford 4-Bromo-2-piperazinobenzoic acid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination (Conceptual)

Materials:

| Material | Molecular Weight ( g/mol ) | Quantity (Representative) | Moles (Representative) |

| 4-Bromo-2-chlorobenzoic acid | 235.46 | 5.0 g | 0.0212 |

| Piperazine | 86.14 | 2.74 g | 0.0318 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 47 mg | 0.000212 (1 mol%) |

| Xantphos (or similar ligand) | 578.68 | 245 mg | 0.000424 (2 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.85 g | 0.0297 |

| Toluene (anhydrous) | 92.14 | 100 mL | - |

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Bromo-2-chlorobenzoic acid, piperazine, Pd(OAc)₂, and the phosphine ligand.

-

Add anhydrous toluene, followed by the careful addition of sodium tert-butoxide.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

Visualization of Synthetic Pathways

Nucleophilic Aromatic Substitution Workflow

Caption: Workflow for SNAr Synthesis.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

The synthesis of 4-Bromo-2-piperazinobenzoic acid is most practically achieved through the nucleophilic aromatic substitution of 4-Bromo-2-fluorobenzoic acid with piperazine. This method is straightforward and generally high-yielding. For substrates where the SNAr reaction is less favorable, the Buchwald-Hartwig amination offers a powerful and versatile alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for a given application. The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists in the pharmaceutical industry.

References

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-bromo-2-chlorobenzoic-acid-90-from-4-amino-2-nitrotoluene-11_fig3_329415714]

- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ - BOC Sciences. [URL: https://www.bocsci.com/faq/what-are-the-applications-and-synthesis-methods-of-4-bromo-2-fluorobenzoic-acid.html]

- 4-Bromo-2-fluorobenzoic acid 97 112704-79-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/392383]

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/08%3A_Transition_Metal_Catalyzed_Reactions/8.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound.pdf]

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0105]

- 4-Bromo-2-fluorobenzoic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/112704-79-7.htm]

- 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2) - PubChemLite. [URL: https://pubchemlite.org/compound/2782804]

- 4-BROMO-2-PIPERAZINOBENZOIC ACID;31699-14-6 - ABI Chem. [URL: https://www.abichem.com/4-bromo-2-piperazinobenzoic-acid-cas-31699-14-6.html]

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.

- What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. [URL: https://www.quora.

- 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry - Synthose. [URL: https://www.synthose.

- Synthesis routes of 4-Bromo-2-nitrobenzoic acid - Benchchem. [URL: https://www.benchchem.com/synthesis-route/B134218]

- 4-Bromo-2-chlorobenzoic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/59748-90-2.htm]

- 4-BroMo-2-piperazinobenzoic Acid | 1197193-25-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02168393.htm]

-

4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole) - MDPI. [URL: https://www.mdpi.com/1422-8599/2018/4/M1012]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. [URL: https://patents.google.

- Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes - ResearchGate. [URL: https://www.researchgate.net/publication/257321686_Synthesis_and_Reactivity_of_Some_4-Bromo-2H-chromenes_and_-2H-_thiochromenes]

- Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate - ChemicalBook. [URL: https://www.chemicalbook.

Sources

An In-Depth Technical Guide to 4-Bromo-2-piperazinobenzoic Acid: A Key Scaffold in Modern Medicinal Chemistry

Abstract

4-Bromo-2-piperazinobenzoic acid is a strategically designed heterocyclic compound that serves as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure incorporates three key features: a carboxylic acid for amide bond formation or salt formation, a piperazine moiety—a privileged scaffold in drug discovery—and a bromine atom, which acts as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, structure, and, most critically, the principal synthetic routes for this compound. While specific experimental data for this molecule is not widely published, this paper will present detailed, field-proven protocols for analogous transformations, offering researchers a robust framework for its synthesis and application. We will delve into the mechanistic rationale behind these synthetic choices and discuss the compound's potential within drug development programs, grounded in the established significance of its constituent pharmacophores.

Molecular Structure and Physicochemical Profile

4-Bromo-2-piperazinobenzoic acid is an aromatic carboxylic acid featuring a disubstituted benzene ring. The piperazine ring is attached at the C2 position, ortho to the carboxylic acid, while the bromine atom is at the C4 position, para to the carboxylic acid.

Caption: Chemical Structure of 4-Bromo-2-piperazinobenzoic acid.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-(piperazin-1-yl)benzoic acid | - |

| CAS Number | 1197193-25-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | [1][5] |

| Molecular Weight | 285.14 g/mol | [1][5] |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Data not publicly available | - |

| pKa | Data not publicly available | - |

Note: While experimental physicochemical data is scarce, computational predictions suggest a LogP around 1.5-2.0 and two pKa values: one around 3-4 for the carboxylic acid and another around 8-9 for the basic piperazine nitrogen.

Synthesis and Reaction Chemistry: A Strategic Approach

The synthesis of 4-Bromo-2-piperazinobenzoic acid is not explicitly detailed in peer-reviewed journals. However, its structure strongly suggests assembly via established and robust methodologies in modern organic synthesis. The key transformation is the formation of the C(aryl)-N(piperazine) bond. Two primary strategies are most viable: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategy 1: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr pathway is an efficient method for C-N bond formation when the aromatic ring is "activated" by electron-withdrawing groups, and a suitable leaving group is present. The carboxylic acid, while moderately deactivating, is not sufficient to drive this reaction alone. Therefore, a starting material with a highly activating leaving group, such as fluoride, is ideal.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (piperazine) attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. The high electronegativity of the fluorine atom at the C2 position makes this carbon highly electrophilic and susceptible to attack. Subsequent expulsion of the fluoride anion restores aromaticity.

Caption: General workflow for SₙAr synthesis.

Representative Experimental Protocol: SₙAr

This protocol is adapted from a standard procedure for the reaction of a fluoro-benzoic acid derivative with a cyclic amine.

-

Reagent Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 mL per mmol of substrate), add N-Boc-piperazine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.5 eq).

-

Expertise & Experience: Using Boc-protected piperazine prevents potential N,N'-diarylation side reactions and simplifies product characterization. The final Boc-deprotection step is typically high-yielding. DMSO is an excellent solvent for SₙAr due to its polar aprotic nature, which accelerates the reaction rate.

-

-

Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Alternatively, acidify the aqueous solution with 1M HCl to pH ~3-4 to precipitate the carboxylic acid product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

-

Deprotection (if necessary): Dissolve the Boc-protected product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-4 hours. Evaporate the solvent to yield the hydrochloride salt of the final product.

Strategy 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C(aryl)-N bonds. It offers a broader substrate scope than SₙAr and does not require a highly activated aromatic ring. The starting material would typically be a di-halo derivative, such as methyl 2,4-dibromobenzoate.

Causality: The reaction follows a catalytic cycle involving a palladium(0) species. The cycle includes: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Coordination of the amine to the resulting Pd(II) complex, (3) Deprotonation by a base to form a palladium amide complex, and (4) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium species and facilitating the reductive elimination step.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for coupling aryl bromides with piperazines.[6]

-

Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 2,4-dibromobenzoate (1.0 eq), Boc-piperazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand like XPhos or RuPhos (4-5 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Trustworthiness: The reaction must be performed under anhydrous and anaerobic conditions as the Pd(0) catalyst and some phosphine ligands are oxygen-sensitive. Using the methyl ester of the benzoic acid protects the acidic proton, which would otherwise interfere with the strong base.

-

-

Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the mixture to 90-110 °C for 8-16 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

-

Hydrolysis & Deprotection: The resulting ester can be hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/methanol mixture. A subsequent acidification step (e.g., with 4M HCl in dioxane) will both protonate the carboxylic acid and remove the Boc protecting group to yield the final product as its hydrochloride salt.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are not publicly available, the structure of 4-Bromo-2-piperazinobenzoic acid allows for a confident prediction of its key spectroscopic features. A researcher synthesizing this compound would look for the following signals for confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (~6.8-8.0 ppm). A doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the bromo and piperazino groups, and a doublet for the proton ortho to the carboxylic acid. - Piperazine Protons: Two broad multiplets, integrating to 4H each, in the ~3.0-3.8 ppm region. The protons closer to the aromatic ring (N-Ar) will be further downfield. - Carboxylic Acid/Amine Protons: A very broad signal for the COOH proton (>10 ppm) and a broad signal for the piperazine N-H. These may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), including two quaternary carbons (C-Br and C-N). - Carbonyl Carbon: A signal around 165-170 ppm. - Piperazine Carbons: Two signals in the aliphatic region (~45-55 ppm). |

| Mass Spec (ESI+) | - Molecular Ion (M+H)⁺: A characteristic pair of peaks at m/z 285 and 287 with an approximate 1:1 intensity ratio, which is the signature isotopic pattern for a molecule containing one bromine atom. |

Role in Medicinal Chemistry and Drug Discovery

4-Bromo-2-piperazinobenzoic acid is not an end-product drug but rather a sophisticated molecular scaffold designed for library synthesis in drug discovery. Its value lies in the strategic placement of its functional groups, which allows for rapid diversification.

-

The Piperazine Moiety: Piperazine is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][5] Its two nitrogen atoms provide a handle to modulate physicochemical properties like solubility and basicity, and to project substituents into different regions of a biological target's binding pocket.

-

The Carboxylic Acid: This group serves as a primary point for derivatization, most commonly through amide bond formation with a diverse library of amines. This is a cornerstone of combinatorial chemistry.

-

The Bromo Substituent: The bromine atom is a key synthetic handle for late-stage functionalization. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This enables systematic exploration of the structure-activity relationship (SAR) at that position.

Caption: Scaffolding strategy for library synthesis.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 4-Bromo-2-piperazinobenzoic acid. Therefore, it should be handled with care, assuming it possesses hazards similar to its structural analogues.

-

General Hazards: Based on related compounds like other brominated benzoic acids, this compound should be considered harmful if swallowed and a potential skin and serious eye irritant.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-Bromo-2-piperazinobenzoic acid exemplifies a modern chemical building block, designed for efficiency and versatility in medicinal chemistry. While detailed characterization data is not prevalent in public literature, its structure provides a clear roadmap for its synthesis via robust and well-understood reactions like SₙAr and Buchwald-Hartwig amination. Its true value is realized as a trifunctional scaffold, enabling rapid and systematic generation of diverse molecular libraries. For researchers in drug development, understanding the synthesis and reactivity of this and similar scaffolds is fundamental to the rational design of novel therapeutic agents.

References

-

Li, Y., et al. (2021). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Molecules, 26(21), 6529. Available at: [Link]

-

LookChem. 4-Bromo-2-(1-Piperazinyl)Benzoic Acid (CAS No. 1197193-25-1). Available at: [Link]

-

Yadav, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2600. Available at: [Link]

-

Jain, A., et al. (2023). The medicinal chemistry of piperazines: A review. Expert Opinion on Drug Discovery, 18(9), 975-998. Available at: [Link]

-

Özdemir, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5423. Available at: [Link]

-

Angibaud, P., et al. (2009). Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6902-6906. Available at: [Link]

-

Kumar, A., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(19), 6194-6198. Available at: [Link]

-

Vangavaragu, J. R., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(43), 28148-28159. Available at: [Link]

-

AccelaChem. 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid. Available at: [Link]

-

Semantic Scholar. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

-

Monga, V., et al. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry, 97, 103668. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). Available at: [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

Sakarya, H. C., et al. (2015). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 19(1), 89-96. Available at: [Link]

-

International Journal of Creative Research Thoughts. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Available at: [Link]

-

Sarkar, S. (2017). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME BENZOTHIAZOLE CONTAINING AZETIDINONE DERIVATIVES. International Research Journal of Pharmacy, 8(7), 30-34. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7351. Available at: [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(10), 1459. Available at: [Link]

Sources

- 1. Hangzhou MolCore BioPharmatech Co.,Ltd. Product Catalog_Page460_ChemicalBook [chemicalbook.com]

- 2. 4-Bromo-2-(1-Piperazinyl)Benzoic Acid (CAS No. 1197193-25-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-piperazinobenzoic acid (CAS 1197193-25-1): Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-piperazinobenzoic acid, a molecule of significant interest to researchers and drug development professionals. While specific literature on this compound is emerging, its structural motifs—a piperazine ring linked to a brominated benzoic acid scaffold—suggest a rich potential for biological activity. This document will, therefore, extrapolate from established chemical principles and structure-activity relationships of analogous compounds to present a scientifically grounded guide to its synthesis, physicochemical properties, and prospective therapeutic applications.

Core Molecular Attributes and Physicochemical Profile

4-Bromo-2-piperazinobenzoic acid (C₁₁H₁₃BrN₂O₂) is a trifunctional molecule featuring a carboxylic acid, a secondary amine (within the piperazine ring), and an aryl bromide. These functional groups are pivotal in defining its chemical reactivity and potential biological interactions.

Predicted Physicochemical Properties

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. While experimental data for 4-Bromo-2-piperazinobenzoic acid is not widely published, we can predict key parameters based on its structure.

| Property | Predicted Value/Range | Rationale and Implication in Drug Discovery |

| Molecular Weight | 285.14 g/mol | Within the range favored by Lipinski's Rule of Five, suggesting potential for good oral bioavailability. |

| pKa | Carboxylic Acid: ~4-5; Piperazine Nitrogens: ~6-8 | The presence of both acidic and basic centers means the molecule's charge state will be pH-dependent. This influences solubility and the ability to form stable salts for formulation. The basic piperazine moiety can enhance aqueous solubility and facilitate interactions with biological targets. |

| cLogP | ~1.5 - 2.5 | This predicted lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is crucial for oral absorption and distribution to target tissues. |

| Hydrogen Bond Donors | 2 (Carboxylic acid OH, Piperazine NH) | These groups can participate in hydrogen bonding with biological targets, contributing to binding affinity. |

| Hydrogen Bond Acceptors | 4 (Carboxylic acid C=O, Piperazine N) | The presence of multiple hydrogen bond acceptors further enhances the potential for strong interactions with protein targets. |

These predictions are based on computational models and the known properties of similar chemical structures.[1][2][]

Strategic Synthesis of 4-Bromo-2-piperazinobenzoic acid

The synthesis of 4-Bromo-2-piperazinobenzoic acid can be approached through several established synthetic routes. A highly efficient and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for coupling piperazine with an appropriately substituted bromobenzoic acid derivative.[4][5][6] An alternative approach is through nucleophilic aromatic substitution (SNAr), which is particularly effective when the aromatic ring is activated by electron-withdrawing groups.[7][8]

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

This proposed protocol utilizes the coupling of 4-bromo-2-fluorobenzoic acid with piperazine. The fluorine atom at the ortho position activates the aryl bromide towards oxidative addition to the palladium catalyst.

Caption: Proposed Buchwald-Hartwig amination for the synthesis of 4-Bromo-2-piperazinobenzoic acid.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-bromo-2-fluorobenzoic acid (1.0 eq), piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (2.5 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Bromo-2-piperazinobenzoic acid.[4][6]

Hypothesized Biological Activity and Therapeutic Potential

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[9][10][11] The introduction of a bromine atom can further enhance therapeutic activity and favorably influence the metabolic profile of a drug.[12][13]

Potential as a Kinase Inhibitor in Oncology

The piperazine ring often serves as a versatile linker in kinase inhibitors, connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.[14][15][16] The basicity of the piperazine can also be leveraged to form a salt bridge with acidic residues in the hinge region of the kinase.

Caption: Hypothetical binding mode of 4-Bromo-2-piperazinobenzoic acid in a kinase active site.

Potential Anti-inflammatory and Antimicrobial Activity

Piperazine derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.[14][17] The anti-inflammatory effects could be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2), while antimicrobial activity could arise from the disruption of microbial cell membranes or essential metabolic pathways.

Proposed Experimental Validation

To validate the hypothesized biological activities of 4-Bromo-2-piperazinobenzoic acid, a series of in vitro assays are proposed.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][18]

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 4-Bromo-2-piperazinobenzoic acid (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[17][20][21]

Protocol:

-

Reagent Preparation: Prepare human recombinant COX-2 enzyme, a fluorometric probe, and arachidonic acid (substrate) in an appropriate assay buffer.

-

Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of 4-Bromo-2-piperazinobenzoic acid and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.[12][22]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[23][24][25]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of 4-Bromo-2-piperazinobenzoic acid in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26][27]

Conclusion

4-Bromo-2-piperazinobenzoic acid is a promising scaffold for the development of novel therapeutic agents. Its constituent moieties have been extensively validated in numerous approved drugs. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation. Based on structure-activity relationships of analogous compounds, this molecule warrants investigation for its potential anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols outlined in this guide provide a clear path for the in vitro validation of these hypothesized activities. Further derivatization of this core structure could lead to the discovery of potent and selective drug candidates.

References

Click to expand

-

CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

-

Hughes, J. D., et al. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC. [Link]

-

PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

-

Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

NIH. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

-

Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

PubMed. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. [Link]

-

NIH. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]

-

Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Liofilchem. Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. [Link]

-

ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

-

PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

NIH. Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

-

Medscape. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. [Link]

-

ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

-

MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

-

PubMed. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. [Link]

- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

RSC Publishing. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. [Link]

-

Organometallics. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

- Google Patents. EP0159889B1 - 4-substituted piperazine-2-carboxylic acids process and pharmaceutical compositions.

-

NIH. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

-

NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

- Google Patents.

-

NIH. Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

-

ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]

Sources

- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vapourtec.com [vapourtec.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. EP0159889B1 - 4-substituted piperazine-2-carboxylic acids process and pharmaceutical compositions - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. assaygenie.com [assaygenie.com]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. rapidmicrobiology.com [rapidmicrobiology.com]

- 26. researchgate.net [researchgate.net]

- 27. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-piperazinobenzoic Acid

Abstract: This document provides a comprehensive technical framework for the spectroscopic analysis of 4-Bromo-2-piperazinobenzoic acid, a substituted aromatic scaffold of interest to medicinal chemists and drug development professionals. In the absence of a consolidated public database for this specific molecule, this guide establishes a predictive and methodological approach. It details the theoretical spectroscopic characteristics based on its constituent functional groups and provides field-proven, step-by-step protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By referencing analogous compounds and foundational spectroscopic principles, this whitepaper serves as a self-validating system for researchers to acquire, interpret, and confirm the chemical identity and purity of 4-Bromo-2-piperazinobenzoic acid.

Molecular Structure and Predicted Spectroscopic Profile

4-Bromo-2-piperazinobenzoic acid is a multifaceted molecule incorporating several key functional groups that yield a distinct spectroscopic fingerprint. A thorough analysis requires dissecting the molecule into its primary components: a 1,2,4-trisubstituted benzene ring, a carboxylic acid, a secondary amine (piperazine ring), and a bromine substituent.

Chemical Structure: C₁₁H₁₃BrN₂O₂ Molecular Weight: 299.02 g/mol (for ⁷⁹Br), 301.02 g/mol (for ⁸¹Br)

The strategic approach to characterization involves predicting the spectral output of each functional group and then assembling this information to interpret the full spectrum of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise hydrogen and carbon framework of the molecule. Experiments should be conducted in a deuterated solvent capable of dissolving the compound and exchanging with the acidic proton, such as DMSO-d₆.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, piperazine, and carboxylic acid protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH : The carboxylic acid proton is acidic and highly deshielded. Its chemical shift can be concentration-dependent and the peak is often broad. |

| ~7.6 - 7.8 | Doublet | 1H | Ar-H : Aromatic proton ortho to the bromine and meta to the carboxylic acid. The ortho coupling to the adjacent proton will result in a doublet. |

| ~7.4 - 7.6 | Doublet of Doublets | 1H | Ar-H : Aromatic proton meta to both bromine and the carboxylic acid. It will be split by two neighboring protons. |

| ~6.9 - 7.1 | Doublet | 1H | Ar-H : Aromatic proton ortho to the carboxylic acid. Shielded by the amine group and split by one neighbor. |

| ~3.0 - 3.2 | Multiplet | 4H | Piperazine -CH₂- : Protons on the carbons adjacent to the nitrogen attached to the aromatic ring. |

| ~2.8 - 3.0 | Multiplet | 4H | Piperazine -CH₂- : Protons on the carbons adjacent to the secondary amine (-NH-). |

| ~2.5 - 2.7 | Broad Singlet | 1H | Piperazine -NH- : The secondary amine proton signal may be broad and its position can vary. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR will confirm the carbon skeleton, with distinct signals for the carbonyl, aromatic, and aliphatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~168 - 172 | -COOH : The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150 - 155 | Ar-C : Aromatic carbon bonded to the piperazine nitrogen (C2). |

| ~130 - 140 | Ar-C : Aromatic carbons C1, C4, C5, and C6. The carbon attached to bromine (C4) will be in the lower end of this range. |

| ~115 - 125 | Ar-C : Aromatic carbon C3. |

| ~45 - 55 | Piperazine -CH₂- : Two sets of signals are expected for the non-equivalent piperazine carbons. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the collection of high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for rapidly identifying the key functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type & Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| 3300-3500 | Medium | N-H Stretch (Secondary Amine, Piperazine) |

| >3000 | Medium | C-H Stretch (Aromatic)[1] |

| <3000 | Medium | C-H Stretch (Aliphatic, Piperazine)[1] |

| 1680-1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid, Dimer) |

| 1550-1600 | Medium | C=C Stretch (Aromatic Ring)[1] |

| 1210-1320 | Strong | C-O Stretch (Carboxylic Acid) |

| 1100-1300 | Medium | C-N Stretch (Amine) |

| 500-600 | Medium-Strong | C-Br Stretch |

Rationale for Protocol Choice: ATR-FTIR is a self-validating system for solid samples. It requires no sample dilution (like KBr pellets) and ensures excellent crystal-to-beam contact, providing a strong, reproducible signal with minimal effort.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid 4-Bromo-2-piperazinobenzoic acid powder directly onto the crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Label the significant peaks and compare them against the predicted absorption table.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information, which helps confirm the overall structure. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Predicted Mass and Isotopic Pattern

The most telling feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 mass units.

-

[M+H]⁺ (protonated molecule): m/z 301.03 (with ⁷⁹Br) and 303.03 (with ⁸¹Br)

-

[M-H]⁻ (deprotonated molecule): m/z 299.01 (with ⁷⁹Br) and 301.01 (with ⁸¹Br)

Predicted Fragmentation Pathways

The fragmentation pattern helps piece the molecule together. Key fragmentations are initiated by the charge site.[2][3]

-

Loss of COOH/CO₂: A common fragmentation for benzoic acids is the loss of the carboxyl group (45 Da) or carbon dioxide (44 Da).[4]

-

Piperazine Ring Cleavage: The piperazine ring can undergo fragmentation, leading to characteristic losses.

-

Halogen Loss: While less common in ESI, loss of the bromine radical can occur under certain conditions.

Workflow for Mass Spectrometry Analysis

Caption: Standard workflow for ESI-MS sample preparation, infusion, and data analysis.

Consolidated Data Summary and Conclusion

This section provides a unified view of the predicted data, which serves as a benchmark for experimental results.

| Technique | Predicted Key Features |

| ¹H NMR | Signals in aromatic (~7-8 ppm), aliphatic (~2.8-3.2 ppm), and carboxylic acid (~11-13 ppm) regions. |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~115-155 ppm), and aliphatic carbons (~45-55 ppm). |

| IR | Broad O-H (2500-3300 cm⁻¹), sharp C=O (~1700 cm⁻¹), N-H (~3400 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) stretches. |

| MS (ESI) | Characteristic M and M+2 isotopic pattern for bromine at m/z ~301/303 for [M+H]⁺. |

References

- He, W., Zhang, R., & Cai, M. (n.d.).

- (n.d.).

- (n.d.). Supplementary Material (ESI)

- (n.d.).

-

NIST. (n.d.). Benzoic acid, 4-bromo-. NIST WebBook. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

(n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

-

(n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. [Link]

-

(n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. National Institutes of Health (NIH). [Link]

-

(n.d.). Mass Spectrometry: Fragmentation. University of California, Los Angeles (UCLA). [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[13C NMR]. [Link]

-

NIST. (n.d.). 4-Bromo-2-chlorobenzoic acid. NIST WebBook. [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. [Link]

-

Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. [Link]

-

ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-piperazinobenzoic acid

This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 4-Bromo-2-piperazinobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with actionable, field-proven experimental protocols.

Introduction: The Critical Role of Physicochemical Characterization

4-Bromo-2-piperazinobenzoic acid, with its composite structure featuring a substituted benzoic acid and a piperazine ring, presents a unique physicochemical profile that is critical to understand for any pharmaceutical development program. Its solubility directly impacts bioavailability and formulation strategies, while its stability profile dictates storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy. This guide provides the scientific framework and detailed protocols to thoroughly investigate these key attributes.

The molecular structure of 4-Bromo-2-piperazinobenzoic acid suggests it is an ampholyte, capable of acting as both an acid and a base. The carboxylic acid moiety is expected to be acidic, while the two nitrogen atoms of the piperazine ring are basic. Predicting the ionization state of the molecule across a range of pH values is fundamental to understanding its solubility.

-

4-Bromobenzoic acid: The pKa of 4-bromobenzoic acid is approximately 3.97.[1][2][3]

-

Piperazine: Piperazine is a di-basic compound with two pKa values. The first pKa (pKa1) is in the range of 5.33-5.35, and the second (pKa2) is approximately 9.73.[4][5][6][7]

Based on these values, we can predict the predominant ionic species of 4-Bromo-2-piperazinobenzoic acid at different physiological pHs, which will in turn govern its solubility.

Aqueous Solubility Assessment

A comprehensive understanding of a compound's solubility is paramount. We will explore both thermodynamic and kinetic solubility, as each provides a different, yet crucial, piece of the puzzle for drug development.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium point of a saturated solution and is the gold standard for solubility measurement. The shake-flask method is the most reliable technique for this determination.

Objective: To determine the concentration of 4-Bromo-2-piperazinobenzoic acid in a saturated aqueous solution at equilibrium across a physiologically relevant pH range.

Materials and Reagents:

-

4-Bromo-2-piperazinobenzoic acid (solid, high purity)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer (for acidic pH range, e.g., pH 3.0, 5.0)

-

Borate buffer (for basic pH range, e.g., pH 9.0)

-

Validated HPLC/UPLC system with UV detector

-

Shaking incubator

-

Centrifuge

-

Syringe filters (0.22 µm, low-binding)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Bromo-2-piperazinobenzoic acid to vials containing the different aqueous buffers. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The time to reach equilibrium should be determined experimentally by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid pellet. Filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration using a validated HPLC-UV method.[8][9][10] The bromobenzoic acid moiety should provide a suitable chromophore for UV detection.

Data Presentation:

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Citrate Buffer | 3.0 | 25 | Experimental Data | Calculated Data |

| Citrate Buffer | 5.0 | 25 | Experimental Data | Calculated Data |

| Phosphate Buffer | 7.4 | 25 | Experimental Data | Calculated Data |

| Borate Buffer | 9.0 | 25 | Experimental Data | Calculated Data |

| Citrate Buffer | 3.0 | 37 | Experimental Data | Calculated Data |

| Citrate Buffer | 5.0 | 37 | Experimental Data | Calculated Data |

| Phosphate Buffer | 7.4 | 37 | Experimental Data | Calculated Data |

| Borate Buffer | 9.0 | 37 | Experimental Data | Calculated Data |

Note: This table should be populated with the experimentally determined values.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method that measures the solubility of a compound when it is rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer. This method is particularly useful in early drug discovery to quickly assess the solubility of a large number of compounds.

Objective: To rapidly assess the kinetic solubility of 4-Bromo-2-piperazinobenzoic acid in an aqueous buffer.

Materials and Reagents:

-

4-Bromo-2-piperazinobenzoic acid dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM)

-

Phosphate buffered saline (PBS), pH 7.4

-

Nephelometer (plate reader with light scattering detection)

-

96-well microtiter plates

Step-by-Step Methodology:

-

Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution of 4-Bromo-2-piperazinobenzoic acid to the buffer to create a range of final concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Chemical Stability Assessment

Evaluating the chemical stability of 4-Bromo-2-piperazinobenzoic acid is crucial for identifying potential degradation products and establishing appropriate storage and handling conditions. This involves both forced degradation studies and long-term stability testing.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the chemical degradation of the compound to identify likely degradation products and pathways. These studies are essential for developing and validating stability-indicating analytical methods, as mandated by ICH guideline Q1A(R2).[11]

Objective: To investigate the degradation profile of 4-Bromo-2-piperazinobenzoic acid under various stress conditions. A target degradation of 5-20% is generally considered appropriate to avoid the formation of secondary degradation products.[11][12]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidation: 3% H₂O₂ at room temperature for up to 72 hours.

-

Thermal Stress (Solid State): 80°C for 7 days.

-

Photostability (Solid State and Solution): Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 4-Bromo-2-piperazinobenzoic acid in the respective stress media. For solid-state stress, use the neat compound.

-

Exposure: Expose the samples to the specified conditions.

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours for solution studies; 0, 1, 3, 7 days for solid-state studies).

-

Sample Processing: For acid and base hydrolysis, neutralize the samples before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all significant degradation products.

Caption: Forced Degradation Study Workflow.

Solid-State and Solution Stability

Long-term and accelerated stability studies on the solid form and in relevant solutions are necessary to determine the retest period or shelf life.

Objective: To evaluate the stability of 4-Bromo-2-piperazinobenzoic acid under ICH-defined storage conditions.

Storage Conditions (as per ICH Q1A):

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Step-by-Step Methodology:

-

Sample Preparation: Package the solid 4-Bromo-2-piperazinobenzoic acid in containers that simulate the proposed packaging for storage and distribution. For solution stability, prepare solutions in relevant buffers and store them protected from light.

-

Storage: Place the samples in stability chambers maintained at the specified conditions.

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Analytical Methodology

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. Given the structure of 4-Bromo-2-piperazinobenzoic acid, a reverse-phase HPLC method with UV detection is appropriate. While piperazine itself lacks a strong chromophore, the 4-bromobenzoic acid moiety will absorb in the UV range.[13]

Key Considerations for Method Development:

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) is recommended. The pH of the mobile phase should be optimized to ensure good peak shape.

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity and identifying the optimal wavelength for quantification.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

The comprehensive evaluation of the solubility and stability of 4-Bromo-2-piperazinobenzoic acid, as outlined in this guide, is a critical component of its development as a potential pharmaceutical candidate. The provided protocols, grounded in established scientific principles and regulatory expectations, offer a robust framework for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. It is imperative that these studies are conducted with meticulous attention to detail and are supported by a validated, stability-indicating analytical method.

References

-

PubChem. Piperazine. National Center for Biotechnology Information. [Link]

-

Chempirical. Piperazine (C4H10N2) properties. [Link]

-

Wikipedia. Piperazine. [Link]

-

ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

-

Taylor & Francis Online. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. [Link]

-

YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

-

IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

VxP Pharma. Solid State Stability. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Sri Indu Institute of Pharmacy. SOLID STATE STABILITY. [Link]

-

SlideShare. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

nanodata.eu. Procedure for solubility testing of NM suspension. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ChemBK. P-Bromobenzoic acid. [Link]

-

PubChem. 4-Bromobenzoic acid. [Link]

-

SIELC Technologies. 4-Bromobenzoic acid. [Link]

-

U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-. [Link]

Sources

- 1. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. researchgate.net [researchgate.net]

- 7. uregina.ca [uregina.ca]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. resolvemass.ca [resolvemass.ca]

- 12. youtube.com [youtube.com]

- 13. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4-Bromo-2-piperazinobenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer both versatile derivatization and significant biological activity is paramount. Among these, the piperazinobenzoic acid framework has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. This guide focuses on a specific, yet highly promising analogue: 4-Bromo-2-piperazinobenzoic acid . This compound serves as a critical intermediate in the synthesis of novel pharmaceuticals, particularly in the realms of oncology and neuroscience.[1]

The unique arrangement of a bromine atom, a piperazine ring, and a carboxylic acid on a benzene core provides a trifecta of reactive sites. This functionality allows for precise and varied chemical modifications, making it an invaluable building block for creating libraries of compounds with tailored pharmacological profiles. This technical guide will provide a comprehensive overview of 4-Bromo-2-piperazinobenzoic acid, from its synthesis and chemical properties to its established and potential applications in drug discovery.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Bromo-2-piperazinobenzoic acid is fundamental for its effective use in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 1197193-25-1, 31699-14-6 | [2][3] |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | [2] |

| Molecular Weight | 285.14 g/mol | [2] |

| Appearance | Off-white to white powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in water | Inferred from structure |

Spectroscopic Analysis (Predicted)

While specific spectra for 4-Bromo-2-piperazinobenzoic acid are not widely published, a predicted analysis based on its structure is presented below. Empirical data should be obtained for confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the bromine and piperazine substituents. The piperazine protons would appear as a set of broad multiplets in the aliphatic region. The carboxylic acid proton would be a broad singlet, and its chemical shift would be solvent-dependent.

-

¹³C NMR: The carbon NMR would display signals for the six aromatic carbons, with the carbons attached to bromine and the piperazine ring being significantly influenced. The carbonyl carbon of the carboxylic acid would appear downfield, and the aliphatic carbons of the piperazine ring would be observed in the upfield region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of the Core Scaffold

The synthesis of 4-Bromo-2-piperazinobenzoic acid can be approached through several strategic pathways. A common and effective method involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with piperazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis route starts from the readily available 4-Bromo-2-fluorobenzoic acid . The high reactivity of the fluorine atom towards nucleophilic substitution makes this a preferred starting material.[4]

Caption: Proposed synthesis of 4-Bromo-2-piperazinobenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established chemical principles for similar reactions.[4]

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Piperazine (anhydrous)

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

A non-nucleophilic base (e.g., Potassium carbonate or Diisopropylethylamine (DIPEA))

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-fluorobenzoic acid (1.0 eq) in the chosen anhydrous polar aprotic solvent.

-

Addition of Reagents: Add piperazine (2.0-3.0 eq) and the non-nucleophilic base (2.0-3.0 eq) to the solution. The excess piperazine acts as both a nucleophile and a base to quench the in-situ formed hydrofluoric acid.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to a pH of approximately 6-7.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized 4-Bromo-2-piperazinobenzoic acid should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization and Analogue Synthesis

The true utility of 4-Bromo-2-piperazinobenzoic acid lies in its potential for derivatization at three key positions: the carboxylic acid, the secondary amine of the piperazine ring, and the bromine atom via cross-coupling reactions.

Caption: Key derivatization points of the core scaffold.

Protocol for N-Alkylation/Arylation of the Piperazine Ring

This protocol describes a general procedure for introducing substituents at the N4 position of the piperazine ring.

Materials:

-

4-Bromo-2-piperazinobenzoic acid

-

Alkyl or aryl halide (e.g., benzyl bromide, substituted aryl chlorides)

-

A suitable base (e.g., Potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

Procedure:

-